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Compound of Interest

Compound Name: 2-Methylthiophene-3-thiol

Cat. No.: B1581906

This technical guide provides a detailed analysis of the spectroscopic data for 2-
Methylthiophene-3-thiol (CAS No. 2527-76-6). Designed for researchers, scientists, and
professionals in drug development, this document offers in-depth insights into the Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic
properties of this compound. The guide emphasizes the interpretation of spectral data to
elucidate the molecular structure and characteristics of 2-Methylthiophene-3-thiol.

Introduction to 2-Methylthiophene-3-thiol

2-Methylthiophene-3-thiol is a sulfur-containing heterocyclic compound with the molecular
formula CsHeS2.[1] Its structure, featuring a thiophene ring substituted with a methyl group at
the 2-position and a thiol group at the 3-position, makes it a valuable intermediate in organic
synthesis, particularly in the development of pharmaceuticals and flavor compounds. Accurate
spectroscopic characterization is paramount for confirming the identity and purity of 2-
Methylthiophene-3-thiol in these applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. For 2-Methylthiophene-3-thiol, both H NMR and 13C NMR provide crucial
information about the arrangement of hydrogen and carbon atoms.

Experimental Protocol: NMR Spectroscopy
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A general procedure for acquiring NMR spectra of thiophene derivatives involves dissolving a
small sample of the analyte in a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), containing a small amount of tetramethylsilane (TMS) as an internal
standard. The spectra are then recorded on a high-resolution NMR spectrometer (e.g., 400
MHz or 500 MHz).

'H NMR Spectroscopy of 2-Methylthiophene-3-thiol

The *H NMR spectrum of 2-Methylthiophene-3-thiol is expected to show distinct signals for
the protons of the methyl group, the thiol group, and the thiophene ring. Based on the analysis
of similar compounds like 2-methylthiophene and 3-methylthiophene, the following proton
chemical shifts () can be predicted.[2][3]

Table 1: Predicted *H NMR Spectral Data for 2-Methylthiophene-3-thiol

. Predicted Chemical Lo Coupling Constant
Proton Assignment . Multiplicity .
Shift (ppm) (J) in Hz
CHs 22-25 Singlet N/A
SH 3.0-4.0 Singlet (broad) N/A
H-4 6.8-7.0 Doublet ~5-6
H-5 70-7.2 Doublet ~5-6

Interpretation of *H NMR Spectrum:

o Methyl Protons (CHs): The protons of the methyl group at the C2 position are expected to
appear as a singlet in the upfield region (2.2 - 2.5 ppm) due to the absence of adjacent
protons to couple with.

e Thiol Proton (SH): The thiol proton is typically observed as a broad singlet in the region of
3.0 - 4.0 ppm. The broadness of the peak is due to chemical exchange and the absence of
significant coupling with neighboring protons.

e Thiophene Ring Protons (H-4 and H-5): The two protons on the thiophene ring are expected
to appear as doublets in the downfield region (6.8 - 7.2 ppm) due to their aromatic character.
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They will exhibit coupling to each other, with a typical coupling constant of approximately 5-6
Hz. The electron-donating methyl group and the thiol group will influence the precise
chemical shifts of these protons.

3C NMR Spectroscopy of 2-Methylthiophene-3-thiol

The 13C NMR spectrum provides information about the carbon framework of the molecule. For
2-Methylthiophene-3-thiol, five distinct signals are expected, corresponding to the five carbon
atoms in different chemical environments.

Table 2: Predicted 3C NMR Spectral Data for 2-Methylthiophene-3-thiol

Carbon Assignment Predicted Chemical Shift (ppm)
CHs 14 - 16

Cc2 138 - 142

C3 120 - 125

C4 125-130

C5 123 - 128

Interpretation of 33C NMR Spectrum:

o Methyl Carbon (CHs): The carbon of the methyl group will appear at the highest field (lowest
ppm value), typically in the range of 14-16 ppm.

» Thiophene Ring Carbons: The four carbons of the thiophene ring will have chemical shifts in
the aromatic region (120-145 ppm). The carbon atom attached to the sulfur of the thiol group
(C3) is expected to be shielded compared to the other ring carbons. The carbon atom
bearing the methyl group (C2) will be deshielded. The precise chemical shifts are influenced
by the electronic effects of the methyl and thiol substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.
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Experimental Protocol: Mass Spectrometry

For a volatile compound like 2-Methylthiophene-3-thiol, electron ionization (EIl) mass
spectrometry is a common technique. The sample is introduced into the mass spectrometer,
where it is bombarded with high-energy electrons, causing ionization and fragmentation. The
resulting ions are then separated based on their mass-to-charge ratio (m/z).

Mass Spectrum of 2-Methylthiophene-3-thiol

The mass spectrum of 2-Methylthiophene-3-thiol is expected to show a molecular ion peak
corresponding to its molecular weight, along with several fragment ion peaks. The molecular
weight of CsHeS2 is 130.23 g/mol .[1]

Table 3: Predicted Key lons in the Mass Spectrum of 2-Methylthiophene-3-thiol

m/z Predicted lon

130 [M]* (Molecular lon)
97 [M - SH]*

85 [M-CHs - S]*

45 [CHS]*

Interpretation of Mass Spectrum:

e Molecular lon Peak ([M]*): A prominent peak at m/z 130 would confirm the molecular weight
of 2-Methylthiophene-3-thiol. The presence of two sulfur atoms would also give rise to a
characteristic isotopic pattern, with a notable [M+2]* peak at m/z 132.

» Fragmentation Pattern: The fragmentation of the molecular ion can provide structural clues.
Common fragmentation pathways for thiophenes involve the loss of substituents and
cleavage of the ring. The loss of the thiol radical (*SH) would result in a fragment at m/z 97.
Subsequent fragmentation could involve the loss of the methyl group or parts of the
thiophene ring.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

The IR spectrum of liquid 2-Methylthiophene-3-thiol can be obtained by placing a thin film of
the sample between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR
spectrometer.

IR Spectrum of 2-Methylthiophene-3-thiol

The IR spectrum of 2-Methylthiophene-3-thiol is expected to show characteristic absorption
bands for the S-H, C-H, and C=C bonds, as well as vibrations of the thiophene ring.

Table 4: Predicted IR Absorption Bands for 2-Methylthiophene-3-thiol

Wavenumber (cm~—2) Vibrational Mode

2550 - 2600 S-H stretch

2850 - 3000 C-H stretch (aliphatic)

3000 - 3100 C-H stretch (aromatic)

1500 - 1600 C=C stretch (thiophene ring)
600 - 800 C-S stretch

Interpretation of IR Spectrum:

e S-H Stretch: A weak to medium intensity band in the region of 2550-2600 cm~1is a
characteristic absorption for the thiol (S-H) group.

e C-H Stretches: Absorptions in the 2850-3000 cm~* region correspond to the C-H stretching
vibrations of the methyl group. Aromatic C-H stretches from the thiophene ring are expected
in the 3000-3100 cm~* range.

o C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the
thiophene ring typically appear in the 1500-1600 cm~1 region.
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e C-S Stretch: The C-S stretching vibration is expected to produce a weak absorption in the
fingerprint region, typically between 600 and 800 cm~1.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a compound like 2-Methylthiophene-3-thiol.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic
data for 2-Methylthiophene-3-thiol. By combining the insights from '*H NMR, 3C NMR, Mass
Spectrometry, and IR Spectroscopy, researchers can confidently identify and characterize this
important chemical compound. The provided interpretations of the expected spectral features
serve as a valuable resource for scientists and professionals working with thiophene
derivatives in various fields of research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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